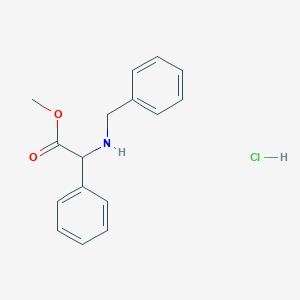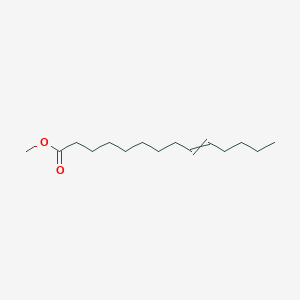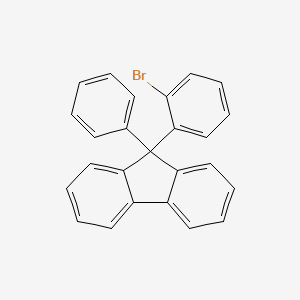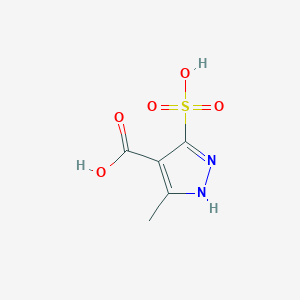
Magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate is a metalloporphyrin compound. Porphyrins are a group of aromatic organic molecules composed of four pyrrole rings linked by methene bridges. These compounds can coordinate with metal ions such as magnesium, iron, and cobalt, forming metalloporphyrins. This compound is particularly notable for its stability and versatile applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of Magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate typically involves the condensation of pyrrole with benzaldehyde under acidic conditions, followed by the insertion of magnesium into the porphyrin ring. This process can be carried out under anaerobic conditions at elevated temperatures. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
Magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized porphyrin derivatives, while reduction can yield reduced porphyrin species .
Applications De Recherche Scientifique
Magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its ability to coordinate with different metal ions. In biology, it plays a role in studying photosynthesis and cell respiration processes. In medicine, it is used in photodynamic therapy as a photosensitizer for treating certain types of cancer. Additionally, it has applications in the fabrication of solar cells and other electronic devices .
Mécanisme D'action
The mechanism of action of Magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate involves its ability to coordinate with metal ions and participate in electron transfer processes. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cancer cells. The molecular targets and pathways involved include cellular membranes and various proteins associated with oxidative stress responses .
Comparaison Avec Des Composés Similaires
Magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate can be compared with other metalloporphyrins such as iron;5,10,15,20-tetraphenylporphyrin and cobalt;5,10,15,20-tetraphenylporphyrin. While all these compounds share a similar porphyrin structure, their unique properties arise from the different central metal ions. This compound is particularly noted for its stability and effectiveness as a photosensitizer in photodynamic therapy. Other similar compounds include zinc;5,10,15,20-tetraphenylporphyrin and manganese;5,10,15,20-tetraphenylporphyrin .
Propriétés
Formule moléculaire |
C44H30MgN4O |
|---|---|
Poids moléculaire |
655.0 g/mol |
Nom IUPAC |
magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate |
InChI |
InChI=1S/C44H28N4.Mg.H2O/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;;1H2/q-2;+2; |
Clé InChI |
VTAVIQZTEKZUJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.O.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Potassium [3-(benzyloxy)prop-1-en-1-yl]trifluoroboranuide](/img/structure/B12508134.png)



![N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphanyl)-4,5-dimethoxyphenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12508156.png)
![2-Chloro-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12508177.png)
![6-(Bromomethyl)benzo[d]oxazole hydrobromide](/img/structure/B12508196.png)
![Calcium bis(9-{[4-(3,4-dihydroxy-5-{[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl}oxan-2-yl)-3-methylbut-2-enoyl]oxy}nonanoate) dihydrate](/img/structure/B12508203.png)
![Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl-](/img/structure/B12508218.png)
![19-amino-10-ethyl-10-hydroxy-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9-dione](/img/structure/B12508224.png)
![3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B12508229.png)

![N-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B12508233.png)

